molecular formula C19H14ClN3O5 B12038983 2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide

2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12038983
M. Wt: 399.8 g/mol
InChI Key: VMFMDMJFQXLRCH-ZVBGSRNCSA-N
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Description

2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromenyl group, a hydrazino group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through the condensation of salicylaldehyde with malonic acid in the presence of a catalyst.

    Hydrazone Formation: The chromenyl intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Coupling with Methoxyphenyl Acetamide: The hydrazone derivative is coupled with 2-methoxyphenyl acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the hydrazino group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromenone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl group may interact with active sites, while the hydrazino group can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar acetoacetate structure.

    Fluorine compounds: Share some chemical properties due to the presence of halogen atoms.

    Phenylephrine Related Compound E: Contains similar aromatic and functional groups.

Uniqueness

2-{(2E)-2-[(6-Chloro-4-oxo-4H-chromen-3-YL)methylene]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its combination of chromenyl, hydrazino, and methoxyphenyl groups, which confer distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C19H14ClN3O5

Molecular Weight

399.8 g/mol

IUPAC Name

N'-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C19H14ClN3O5/c1-27-16-5-3-2-4-14(16)22-18(25)19(26)23-21-9-11-10-28-15-7-6-12(20)8-13(15)17(11)24/h2-10H,1H3,(H,22,25)(H,23,26)/b21-9+

InChI Key

VMFMDMJFQXLRCH-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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